Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
Overview
Description
“Benzoic acid, 2-hydroxy-3,5-dinitro-” is an organic compound with the molecular formula C7H4N2O7 . It is also known by other names such as “Salicylic acid, 3,5-dinitro-”, “2-Hydroxy-3,5-dinitrobenzoic acid”, and "3,5-Dinitrosalicylic acid" .
Synthesis Analysis
The synthesis of hydrazones, which would include “Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide”, can be achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . For instance, 3,5-dinitrobenzoic acid can be obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 2-hydroxy-3,5-dinitro-” is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is LWFUFLREGJMOIZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The most common pathway for the preparation of hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Physical and Chemical Properties Analysis
The molecular weight of “Benzoic acid, 2-hydroxy-3,5-dinitro-” is 228.1159 . More specific physical and chemical properties such as melting point and assay are available .Scientific Research Applications
Antimicrobial and Antitubercular Activities
One significant area of application for benzoic acid derivatives, including hydrazides, is in the study of their antimicrobial and antitubercular properties. Hydrazide-hydrazone derivatives are known for displaying a broad spectrum of biological activities, including antimicrobial actions. These compounds are often synthesized and evaluated for their potential in combating bacterial, antitubercular, and antifungal infections. This makes them subjects of intense scientific scrutiny for new therapeutic agents against infectious diseases (Popiołek, 2016; Popiołek, 2021).
Impact on Gut Health and Functions
Another research interest is the impact of benzoic acid and its derivatives on gut health. Studies have shown that benzoic acid can regulate gut functions by promoting digestion, absorption, and acting as a barrier, which indirectly contributes to overall health and growth. This is particularly evident in the use of benzoic acid as food and feed additives, demonstrating its ability to improve gut functions through enzyme activity regulation, redox status, immunity, and microbiota modulation (Mao et al., 2019).
Antioxidant and Biological Activities
The structure-related antioxidant and microbiological activities of benzoic acid derivatives also constitute a significant area of application. These compounds exhibit varied biological activities, including antioxidant properties, which are influenced by their structural differences. Research into natural carboxylic acids, including benzoic acid derivatives, highlights their potential in offering antioxidative, antimicrobial, and cytotoxic activities based on their molecular structures (Godlewska-Żyłkiewicz et al., 2020).
Pharmacokinetic Analysis
Pharmacokinetic analysis of benzoic acid in different species elucidates how this compound and its derivatives are metabolized and excreted, providing insights into their safety and efficacy as preservatives and potential therapeutic agents. Such studies are crucial for understanding dietary exposures, reducing interspecies uncertainty factors, and ensuring the safe use of benzoic acid in food and pharmaceutical products (Hoffman & Hanneman, 2017).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is harmful if swallowed and causes serious eye damage . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2-hydroxy-3,5-dinitrobenzohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission .
Mode of Action
2-Hydroxy-3,5-dinitrobenzohydrazide interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through the formation of a complex between the compound and the enzyme, which prevents the enzyme from breaking down acetylcholine .
Biochemical Pathways
The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide leads to an increase in acetylcholine levels. This can result in enhanced nerve signal transmission. In vitro studies have shown that the compound has good inhibition against bacterial pathogens such as S. aureus and E. coli .
Properties
IUPAC Name |
2-hydroxy-3,5-dinitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXGJCHJRRKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061351 | |
Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-07-7 | |
Record name | 3,5-Dinitrosalicylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrosalicylohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key reactions of 2-hydroxy-3,5-dinitrobenzohydrazide highlighted in the research?
A1: The research primarily focuses on utilizing 2-hydroxy-3,5-dinitrobenzohydrazide as a scaffold for generating N-acylhydrazones and subsequently converting them into 1,3,4-oxadiazole derivatives.
Q2: What is the biological significance of the synthesized 1,3,4-oxadiazole derivative?
A2: The N-acetyl-1,3,4-oxadiazole derivative synthesized from 2-hydroxy-3,5-dinitrobenzohydrazide was subjected to in vitro antibacterial activity evaluation against Staphylococcus aureus and Escherichia coli. The study reports that this compound exhibited good inhibitory activity against both bacterial pathogens in the micro-dilution assay, with a minimum inhibitory concentration (MIC) of 15.1 μg []. This finding suggests the potential of exploring 2-hydroxy-3,5-dinitrobenzohydrazide and its derivatives as antibacterial agents.
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